5-Amino-2-(2-hydroxyethylamino)benzoic acid
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Overview
Description
5-Amino-2-(2-hydroxyethylamino)benzoic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position and a 2-hydroxyethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-hydroxyethylamino)benzoic acid typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated to form 5-nitrobenzoic acid.
Reduction: The nitro group in 5-nitrobenzoic acid is reduced to an amino group, yielding 5-aminobenzoic acid.
Alkylation: 5-aminobenzoic acid is then reacted with 2-chloroethanol under basic conditions to introduce the 2-hydroxyethylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-hydroxyethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino and hydroxyethylamino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-(2-hydroxyethylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-hydroxyethylamino)benzoic acid involves its interaction with specific molecular targets. The amino and hydroxyethylamino groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the hydroxyethylamino group.
2-Amino-5-methylbenzoic acid: Contains a methyl group instead of the hydroxyethylamino group.
Uniqueness
5-Amino-2-(2-hydroxyethylamino)benzoic acid is unique due to the presence of both amino and hydroxyethylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
128402-49-3 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.206 |
IUPAC Name |
5-amino-2-(2-hydroxyethylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-6-1-2-8(11-3-4-12)7(5-6)9(13)14/h1-2,5,11-12H,3-4,10H2,(H,13,14) |
InChI Key |
ZTDFTFNLLOVWRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)C(=O)O)NCCO |
Synonyms |
Benzoic acid, 5-amino-2-[(2-hydroxyethyl)amino]- (9CI) |
Origin of Product |
United States |
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